4-Methyl-2-(methylsulfanyl)quinolin-3-amine
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Overview
Description
4-Methyl-2-(methylsulfanyl)quinolin-3-amine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.3 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group at the 4-position, a methylsulfanyl group at the 2-position, and an amine group at the 3-position . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine can be achieved through several synthetic routes. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Methyl-2-(methylsulfanyl)quinolin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups present on the quinoline ring .
Scientific Research Applications
4-Methyl-2-(methylsulfanyl)quinolin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
4-Methyl-2-(methylsulfanyl)quinolin-3-amine can be compared with other similar compounds, such as:
4-Methylquinoline: Lacks the methylsulfanyl and amine groups, resulting in different chemical and biological properties.
2-Methylsulfanylquinoline:
3-Aminoquinoline: Lacks the methyl and methylsulfanyl groups, leading to different chemical behavior and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
4-methyl-2-methylsulfanylquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-8-5-3-4-6-9(8)13-11(14-2)10(7)12/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGQPSWFGJJGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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